molecular formula C12H15NO6 B14328493 4-Ethyl 2,3-dimethyl 5-methyl-1H-pyrrole-2,3,4-tricarboxylate CAS No. 106748-22-5

4-Ethyl 2,3-dimethyl 5-methyl-1H-pyrrole-2,3,4-tricarboxylate

Cat. No.: B14328493
CAS No.: 106748-22-5
M. Wt: 269.25 g/mol
InChI Key: DFYQXYWVGDTIDC-UHFFFAOYSA-N
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Description

4-Ethyl 2,3-dimethyl 5-methyl-1H-pyrrole-2,3,4-tricarboxylate is a complex organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl 2,3-dimethyl 5-methyl-1H-pyrrole-2,3,4-tricarboxylate typically involves multi-step organic reactions. One common method starts with the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it versatile for different synthetic applications.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl 2,3-dimethyl 5-methyl-1H-pyrrole-2,3,4-tricarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound, potentially altering its functional groups.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, especially at positions adjacent to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-Ethyl 2,3-dimethyl 5-methyl-1H-pyrrole-2,3,4-tricarboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 4-Ethyl 2,3-dimethyl 5-methyl-1H-pyrrole-2,3,4-tricarboxylate exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and influencing biochemical pathways. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl 2,3-dimethyl 5-methyl-1H-pyrrole-2,3,4-tricarboxylate is unique due to its multiple carboxylate groups, which enhance its reactivity and potential for forming various derivatives. This structural feature distinguishes it from other pyrrole compounds and contributes to its diverse applications in research and industry.

Properties

CAS No.

106748-22-5

Molecular Formula

C12H15NO6

Molecular Weight

269.25 g/mol

IUPAC Name

4-O-ethyl 2-O,3-O-dimethyl 5-methyl-1H-pyrrole-2,3,4-tricarboxylate

InChI

InChI=1S/C12H15NO6/c1-5-19-11(15)7-6(2)13-9(12(16)18-4)8(7)10(14)17-3/h13H,5H2,1-4H3

InChI Key

DFYQXYWVGDTIDC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C(=O)OC)C(=O)OC)C

Origin of Product

United States

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